GSK3beta Inhibitor XVIII
Overview
Description
Glycogen synthase kinase-3 beta (GSK-3β) is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues. GSK-3β inhibitors, such as GSK3beta Inhibitor XVIII, have garnered significant attention due to their potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, and type-II diabetes .
Preparation Methods
The synthesis of GSK3beta Inhibitor XVIII involves multiple steps, typically starting with the preparation of key intermediates. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may vary, but common reagents include organic solvents, acids, bases, and catalysts. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
GSK3beta Inhibitor XVIII undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK3beta Inhibitor XVIII has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of GSK-3β in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms underlying cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, and type-II diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
GSK3beta Inhibitor XVIII exerts its effects by inhibiting the activity of GSK-3β through targeted phosphorylation. This inhibition leads to the attenuation of the signaling pathway, maintaining cellular homeostasis and stimulating biological responses. The molecular targets and pathways involved include various cell-signaling pathways and phosphorylation targets .
Comparison with Similar Compounds
GSK3beta Inhibitor XVIII is compared with other GSK-3β inhibitors such as:
- TDZD-8
- VP2.51
- VP2.7
- L803-mts
- PF-04802367 (PF-367)
These compounds share similar inhibitory effects on GSK-3β but differ in their chemical structures, selectivity, and potency. This compound is unique due to its specific molecular interactions and therapeutic potential .
Biological Activity
GSK3β (Glycogen Synthase Kinase 3 beta) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK3β has been recognized as a potential therapeutic strategy in several diseases, particularly cancer and neurodegenerative disorders. This article focuses on the biological activity of GSK3β Inhibitor XVIII, a compound that has shown promise in modulating GSK3β activity.
GSK3β inhibitors, including GSK3β Inhibitor XVIII, primarily function by binding to the active site of the kinase, thereby preventing its phosphorylation activity. This inhibition leads to the activation of downstream signaling pathways that promote cell survival and proliferation. For instance, GSK3β inhibition can stabilize β-catenin, a key player in the Wnt signaling pathway, which is crucial for cell growth and differentiation .
Biological Effects
- Cell Proliferation and Apoptosis : Research has demonstrated that GSK3β inhibitors can significantly reduce the proliferation of cancer cells while enhancing apoptosis. In a study involving colon cancer xenografts in mice, treatment with GSK3β inhibitors resulted in a dose-dependent decrease in tumor growth and an increase in apoptotic cell fractions .
- Neuroprotection : GSK3β plays a critical role in neurodegenerative diseases. Inhibition of GSK3β has been shown to rescue synaptic activity and improve phenotypes associated with conditions like Rett syndrome in animal models . This suggests that GSK3β inhibitors may have therapeutic potential in treating neurodegenerative disorders.
Case Study 1: Colon Cancer Treatment
A study investigated the effects of GSK3β inhibitors on SW480 human colon cancer cells implanted in athymic mice. The results indicated that administration of these inhibitors led to:
- Reduction in Tumor Volume : Significant decrease in tumor size compared to control groups treated with DMSO.
- Histological Changes : Increased apoptosis rates were observed through immunohistochemical analysis, confirming the efficacy of GSK3β inhibition in promoting cancer cell death .
Case Study 2: Neurodegenerative Disease
In another study focusing on Rett syndrome models, it was observed that inhibiting GSK3β restored synaptic activity and improved behavioral outcomes:
- Behavioral Improvements : Mice showed enhanced cognitive functions post-treatment.
- Molecular Mechanisms : The study highlighted reduced NF-kB signaling as a mechanism through which GSK3β inhibition exerts its neuroprotective effects .
Data Summary
The following table summarizes key findings from various studies on the biological activity of GSK3β inhibitors:
Properties
IUPAC Name |
[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIUVXCUVQLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.